molecular formula C8H3F3INO B3031202 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole CAS No. 1929606-72-3

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B3031202
CAS No.: 1929606-72-3
M. Wt: 313.01
InChI Key: YQZXSEZVZPCWAC-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic aromatic compound that contains iodine, fluorine, and oxygen atoms within its structure

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole typically involves the iodination of a precursor compound, such as 2-(trifluoromethyl)-1,3-benzoxazole. One common method involves the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(trifluoromethyl)-1,3-benzoxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(trifluoromethyl)-1,3-benzoxazole derivatives with various functional groups attached to the benzoxazole ring .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and affecting various biochemical pathways. The presence of the iodine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-(trifluoromethyl)pyridine
  • 6-Iodo-2-(trifluoromethyl)quinazolin-4(3H)-one
  • 5-Iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one

Uniqueness

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole is unique due to its specific combination of iodine and trifluoromethyl groups on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance the compound’s reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

5-iodo-2-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXSEZVZPCWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274937
Record name Benzoxazole, 5-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929606-72-3
Record name Benzoxazole, 5-iodo-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1929606-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 5-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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